An In-depth Technical Guide to the CRT5 Compound
An In-depth Technical Guide to the CRT5 Compound
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CRT5, a potent and selective inhibitor of Protein Kinase D (PKD). It is intended for researchers, scientists, and professionals involved in drug development and angiogenesis research.
Compound Identification and Chemical Properties
CRT5, also known as CRT0066051, is a pyrazine benzamide derivative that has been identified as a pan-inhibitor of PKD isoforms.[1][2][3][4] Its chemical and physical properties are summarized below.
| Property | Value | Citation(s) |
| IUPAC Name | 3-[6-amino-5-(6-ethoxy-2-naphthalenyl)-3-pyridinyl]-N-[2-(dimethylamino)ethyl]-benzamide | [1] |
| Synonyms | CRT0066051, CRT-5, CRT 5 | [1] |
| CAS Number | 1034297-58-9 | [1] |
| Chemical Formula | C₂₈H₃₀N₄O₂ | [1] |
| Molecular Weight | 454.57 g/mol | [1] |
| Exact Mass | 454.2369 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. | [1] |
Biological Activity and Mechanism of Action
CRT5 is a highly potent and selective, ATP-competitive inhibitor of all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3).[2][3][4] Its primary mechanism of action involves preventing the activation and autophosphorylation of PKD in response to upstream signals, such as those initiated by Vascular Endothelial Growth Factor (VEGF).[2][5]
Specifically, CRT5 blocks the autophosphorylation of PKD1 at Serine 916 (Ser⁹¹⁶) and PKD2 at Serine 876 (Ser⁸⁷⁶) but does not affect the upstream PKC-dependent phosphorylation of PKD at Ser⁷⁴⁴/Ser⁷⁴⁸.[5] This targeted inhibition makes it a valuable tool for dissecting PKD-specific signaling pathways. In endothelial cells, this inhibition leads to a significant reduction in VEGF-induced biological responses critical for angiogenesis.[2][5]
Table of Biological Activity:
| Target | Assay | IC₅₀ Value | Cell Type | Citation(s) |
| PKD1 | Kinase Activity | 1.0 nM | In vitro | [2][3][4] |
| PKD2 | Kinase Activity | 1.5 nM | In vitro | [2][3][4] |
| PKD3 | Kinase Activity | 2.0 nM | In vitro | [2][3][4] |
| VEGF-induced Proliferation | Proliferation Assay | Complete inhibition at 2.5 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [5] |
| VEGF-induced Migration | Migration Assay | Significant inhibition | HUVECs | [2][5] |
| VEGF-induced Tubulogenesis | Tube Formation Assay | Marked inhibition | HUVECs | [2][5] |
Note: In vivo application of CRT5 is limited due to observed toxicity.
Signaling Pathway
CRT5 intervenes in the VEGF signaling cascade in endothelial cells. VEGF binding to its receptor, VEGFR2, triggers a downstream pathway involving Phospholipase C (PLC) and Protein Kinase C (PKC), which in turn activates PKD. Activated PKD then phosphorylates a range of downstream substrates, such as Histone Deacetylase 5 (HDAC5) and Heat Shock Protein 27 (HSP27), leading to cellular responses like proliferation, migration, and tube formation. CRT5 specifically blocks the kinase activity of PKD, thereby preventing these angiogenic outcomes.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological effects of CRT5, based on standard procedures and the findings from Evans IM, et al. (2010).[2][5]
This assay measures the direct inhibitory effect of CRT5 on the kinase activity of PKD isoforms.
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Reaction Setup: Prepare a reaction mixture containing recombinant PKD1, PKD2, or PKD3 enzyme in a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).
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Substrate Addition: Add a suitable peptide substrate for PKD.
-
Inhibitor Incubation: Add varying concentrations of CRT5 (or DMSO as a vehicle control) to the reaction wells. Incubate for 10-20 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C.
-
Termination: Stop the reaction by adding a solution such as 4x LDS sample buffer.
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Analysis: Separate the reaction products using SDS-PAGE. Visualize the phosphorylated substrate via autoradiography.
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Quantification: Quantify the radioactivity to determine the extent of inhibition at each CRT5 concentration and calculate the IC₅₀ value.
This assay determines the effect of CRT5 on VEGF-induced endothelial cell growth.
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Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates (e.g., 5,000 cells/well) in their standard growth medium. Allow cells to adhere overnight.
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Serum Starvation: Replace the medium with a low-serum basal medium (e.g., 0.2% FBS) and incubate for 24 hours to synchronize the cells.
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Treatment: Pre-treat the cells with CRT5 (e.g., 2.5 µM) or vehicle control (DMSO) for 1 hour.
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Stimulation: Add VEGF (e.g., 50 ng/mL) to the appropriate wells. Include a non-stimulated control.
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Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
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Quantification: Assess cell proliferation using a standard method, such as the MTT assay. Measure absorbance at 570 nm. The results are expressed as a percentage of the VEGF-stimulated control.
This assay measures the effect of CRT5 on the directional migration of endothelial cells towards a chemoattractant.
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Chamber Setup: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
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Chemoattractant: Add basal medium containing VEGF (e.g., 50 ng/mL) to the lower chamber.
-
Cell Preparation: Harvest serum-starved HUVECs and resuspend them in basal medium. Pre-incubate the cell suspension with CRT5 or vehicle control (DMSO) for 30 minutes.
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Cell Seeding: Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the inserts.
-
Incubation: Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator, allowing cells to migrate through the porous membrane.
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Fixation and Staining: Remove non-migrated cells from the top surface of the membrane with a cotton swab. Fix the migrated cells on the bottom surface with methanol and stain with a solution like crystal violet.
-
Analysis: Count the number of migrated cells in several microscopic fields. Express results as a percentage of migration relative to the VEGF-stimulated control.
This assay assesses the ability of CRT5 to inhibit the formation of capillary-like structures by endothelial cells.
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Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing VEGF (e.g., 50 ng/mL).
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Treatment: Add CRT5 or vehicle control (DMSO) to the cell suspension.
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Cell Seeding: Seed the treated cell suspension (e.g., 1.5 x 10⁴ cells/well) onto the solidified matrix.
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Incubation: Incubate for 6-18 hours at 37°C in a 5% CO₂ incubator to allow for the formation of tube-like networks.
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Visualization: Image the tube networks using an inverted microscope.
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Quantification: Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or number of loops formed.
Experimental Workflow Visualization
The characterization of CRT5's biological effects follows a logical progression from in vitro biochemical assays to cell-based functional assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Protein Kinase D1 Signaling in Angiogenic Gene Expression and VEGF-Mediated Angiogenesis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
